molecular formula C14H13N5O2 B2611495 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide CAS No. 2034437-71-1

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide

Cat. No.: B2611495
CAS No.: 2034437-71-1
M. Wt: 283.291
InChI Key: VTVJBKBFHRFJQS-UHFFFAOYSA-N
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Description

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a triazole ring, an isoxazole ring, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry approach, which involves the cycloaddition of an azide and an alkyne in the presence of a copper(I) catalyst.

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-keto ester under acidic conditions.

    Coupling of the Phenyl and Triazole Rings: The phenyl ring can be introduced through a nucleophilic substitution reaction, where a phenyl halide reacts with the triazole ring.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the isoxazole ring with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl, triazole, or isoxazole rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, electrophiles, and various catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide has shown promising results against various microbial strains. Studies have demonstrated its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

  • Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
  • Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, indicating significant antimicrobial potential .

Anticancer Properties

The compound's anticancer activity has been a focal point of research, revealing its potential to inhibit cancer cell proliferation.

Case Study: Anticancer Activity Evaluation

  • Objective : To assess the cytotoxic effects on human breast cancer cells (MCF-7).
  • Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound.

Case Study: Inflammation Model Study

  • Objective : To investigate the anti-inflammatory effects using LPS-stimulated macrophages.
  • Findings : Treatment with the compound resulted in a reduction of pro-inflammatory cytokines TNF-alpha and IL-6 levels by approximately 50% compared to controls .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Comparison with Similar Compounds

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide can be compared with other similar compounds, such as:

    1,2,3-Triazole Derivatives: These compounds share the triazole ring and have similar biological activities, but differ in their additional functional groups and overall structure.

    Isoxazole Derivatives: These compounds contain the isoxazole ring and exhibit similar chemical reactivity, but may have different biological targets and applications.

    Carboxamide Derivatives: These compounds feature the carboxamide group and are used in various medicinal and industrial applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties that can be leveraged for various applications.

Biological Activity

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C20H18N6O\text{C}_{20}\text{H}_{18}\text{N}_{6}\text{O}

Key Features:

  • Triazole Moiety: Known for its role in enhancing the compound's interaction with biological targets.
  • Isoxazole Ring: Contributes to the compound's pharmacological properties.

This compound exerts its biological effects through several mechanisms:

  • Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes related to cancer progression. For example, it may inhibit histone deacetylases (HDACs), which are involved in cancer cell proliferation and survival .
  • Apoptotic Pathways: Research indicates that this compound can activate apoptotic pathways in cancer cells by increasing p53 expression and promoting caspase activation .
  • Antimicrobial Activity: Compounds with similar structural features have demonstrated antimicrobial properties, suggesting that this compound may also exhibit such activity.

Anticancer Activity

Recent studies highlight the anticancer potential of the compound:

Cell Line IC50 Value Mechanism
MCF-7 (Breast Cancer)0.65 µMInduction of apoptosis via p53 pathway
HeLa (Cervical Cancer)2.41 µMCell cycle arrest at G0-G1 phase
PANC-1 (Pancreatic Cancer)0.75 µMInhibition of HDAC activity

The IC50 values indicate the concentration required to inhibit cell viability by 50%, demonstrating significant potency against various cancer cell lines.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial effects. Triazole derivatives are often known for their broad-spectrum antimicrobial properties, which could extend to this compound as well.

Case Studies and Research Findings

  • Study on MCF-7 Cells:
    • A study demonstrated that this compound significantly increased apoptosis markers in MCF-7 cells, indicating a strong anticancer effect .
  • HDAC Inhibition:
    • Another research highlighted its role as a dual inhibitor of Sirtuin 2 and HDAC6, showing promise for therapeutic strategies against various cancers .
  • Molecular Docking Studies:
    • Molecular docking studies revealed strong interactions with target proteins involved in cancer progression, suggesting a high binding affinity due to the triazole and isoxazole rings.

Properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c20-14(13-6-7-17-21-13)18-12(10-19-15-8-9-16-19)11-4-2-1-3-5-11/h1-9,12H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVJBKBFHRFJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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